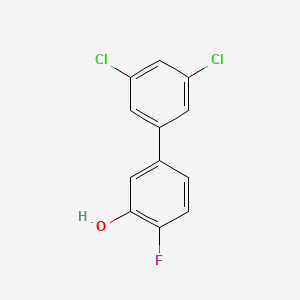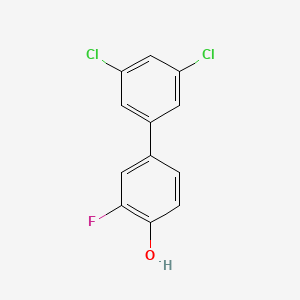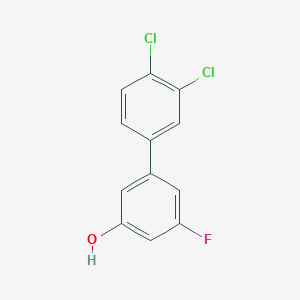
5-(3,5-Dichlorophenyl)-3-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Dichlorophenyl)-3-fluorophenol, 95% is a chemical compound used for a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 250.6 g/mol and a melting point of 57-59 °C. The compound is soluble in water, ether, and alcohol. Its chemical structure is C6H3Cl2F-OH. This compound is used for a variety of scientific research applications, including synthesis and analysis of organic compounds, drug development, and biological research.
Wissenschaftliche Forschungsanwendungen
5-(3,5-Dichlorophenyl)-3-fluorophenol, 95% is used in a variety of scientific research applications. It is used in the synthesis and analysis of organic compounds, drug development, and biological research. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, it is used in the analysis of metabolites in biological samples.
Wirkmechanismus
The mechanism of action of 5-(3,5-Dichlorophenyl)-3-fluorophenol, 95% is not fully understood. However, it is believed to act as a quencher in the presence of reactive oxygen species (ROS). It is also believed to act as a scavenger of hydroxyl radicals. Additionally, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dichlorophenyl)-3-fluorophenol, 95% are not fully understood. However, it is believed to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, it is believed to have anti-inflammatory properties, which may help reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,5-Dichlorophenyl)-3-fluorophenol, 95% has several advantages for lab experiments. It is a stable compound with a high melting point, making it suitable for a variety of applications. Additionally, it is soluble in a variety of solvents, making it easy to work with. However, it does have some limitations. It is a relatively expensive compound, making it difficult to acquire in large quantities. Additionally, it has a strong odor, which may be unpleasant to work with.
Zukünftige Richtungen
The use of 5-(3,5-Dichlorophenyl)-3-fluorophenol, 95% in scientific research has a number of potential future directions. One potential direction is the use of the compound in drug development. It could be used to develop drugs that target specific enzymes or pathways, such as COX-2. Additionally, it could be used to develop drugs with antioxidant and anti-inflammatory properties. Another potential direction is the use of the compound in the synthesis of specialty chemicals. It could be used to synthesize a variety of compounds with specific properties, such as solubility or reactivity. Finally, it could be used to analyze metabolites in biological samples, such as urine or blood.
Synthesemethoden
The synthesis of 5-(3,5-Dichlorophenyl)-3-fluorophenol, 95% begins with the reaction of 3,5-dichlorophenol and sodium fluoride in the presence of hydrochloric acid. This reaction yields 3,5-dichlorophenyl fluoride. This compound is then reacted with sodium hydroxide to produce 5-(3,5-dichlorophenyl)-3-fluorophenol, 95%. This reaction is conducted in an aqueous solution at a temperature of 60-70 °C. The reaction yields a white crystalline solid.
Eigenschaften
IUPAC Name |
3-(3,5-dichlorophenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FO/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEHVFBQGLAXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684454 |
Source


|
| Record name | 3',5'-Dichloro-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261984-85-3 |
Source


|
| Record name | 3',5'-Dichloro-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














